Ethyl (3,4-dihydrophenanthren-1-yl)acetate
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Overview
Description
Ethyl (3,4-dihydrophenanthren-1-yl)acetate is an organic compound that belongs to the class of esters It is derived from phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3,4-dihydrophenanthren-1-yl)acetate typically involves the esterification of 3,4-dihydrophenanthrene-1-acetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3,4-dihydrophenanthren-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (3,4-dihydrophenanthren-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (3,4-dihydrophenanthren-1-yl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phenanthrene derivative, which can then interact with biological targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but different structural features.
Phenanthrene derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
Ethyl (3,4-dihydrophenanthren-1-yl)acetate is unique due to its combination of the phenanthrene core and the ester functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
112467-96-6 |
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Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
ethyl 2-(3,4-dihydrophenanthren-1-yl)acetate |
InChI |
InChI=1S/C18H18O2/c1-2-20-18(19)12-14-7-5-9-17-15-8-4-3-6-13(15)10-11-16(14)17/h3-4,6-8,10-11H,2,5,9,12H2,1H3 |
InChI Key |
IYYXKOIDRNNJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CCCC2=C1C=CC3=CC=CC=C23 |
Origin of Product |
United States |
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